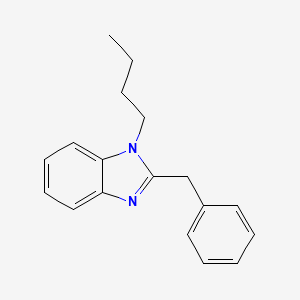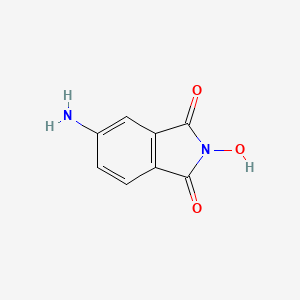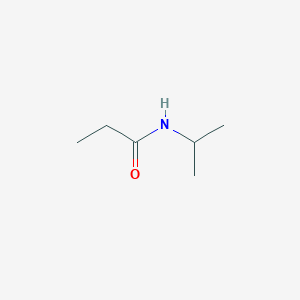![molecular formula C29H58N2O3 B3045452 Propanediamide, 2-[2-(hexyloxy)ethyl]-N,N'-dimethyl-N,N'-dioctyl- CAS No. 107513-23-5](/img/structure/B3045452.png)
Propanediamide, 2-[2-(hexyloxy)ethyl]-N,N'-dimethyl-N,N'-dioctyl-
Übersicht
Beschreibung
Propanediamide, 2-[2-(hexyloxy)ethyl]-N,N’-dimethyl-N,N’-dioctyl-: is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used in various industrial and scientific applications due to its ability to form stable complexes and its surface-active properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Propanediamide, 2-[2-(hexyloxy)ethyl]-N,N’-dimethyl-N,N’-dioctyl- typically involves a multi-step process. One common method includes the reaction of hexyl alcohol with ethylene oxide to form 2-(hexyloxy)ethanol. This intermediate is then reacted with N,N’-dimethyl-N,N’-dioctylpropanediamide under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for efficiency and cost-effectiveness. The process includes rigorous purification steps to remove any impurities and ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: Propanediamide, 2-[2-(hexyloxy)ethyl]-N,N’-dimethyl-N,N’-dioctyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amides or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines are used under controlled conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amides or alcohols.
Wissenschaftliche Forschungsanwendungen
Propanediamide, 2-[2-(hexyloxy)ethyl]-N,N’-dimethyl-N,N’-dioctyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell membrane interactions due to its surface-active properties.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial processes.
Wirkmechanismus
The mechanism of action of Propanediamide, 2-[2-(hexyloxy)ethyl]-N,N’-dimethyl-N,N’-dioctyl- involves its ability to interact with molecular targets through hydrogen bonding and hydrophobic interactions. These interactions facilitate the formation of stable complexes, which can alter the physical and chemical properties of the target molecules. The pathways involved often include the modulation of surface tension and the stabilization of emulsions.
Vergleich Mit ähnlichen Verbindungen
- Propanediamide, 2-ethyl-2-phenyl-
- N,N’-dimethyl-N,N’-dioctyl-2-(2-(hexyloxy)ethyl)malonamide
Comparison: Propanediamide, 2-[2-(hexyloxy)ethyl]-N,N’-dimethyl-N,N’-dioctyl- is unique due to its specific combination of functional groups, which confer distinct surface-active properties and the ability to form stable complexes. Compared to similar compounds, it offers enhanced stability and efficiency in applications involving emulsification and surface tension modulation.
Eigenschaften
IUPAC Name |
2-(2-hexoxyethyl)-N,N'-dimethyl-N,N'-dioctylpropanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H58N2O3/c1-6-9-12-15-17-19-23-30(4)28(32)27(22-26-34-25-21-14-11-8-3)29(33)31(5)24-20-18-16-13-10-7-2/h27H,6-26H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHSHNRQHFAQEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(C)C(=O)C(CCOCCCCCC)C(=O)N(C)CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H58N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552274 | |
| Record name | 2-[2-(Hexyloxy)ethyl]-N~1~,N~3~-dimethyl-N~1~,N~3~-dioctylpropanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107513-23-5 | |
| Record name | 2-[2-(Hexyloxy)ethyl]-N~1~,N~3~-dimethyl-N~1~,N~3~-dioctylpropanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





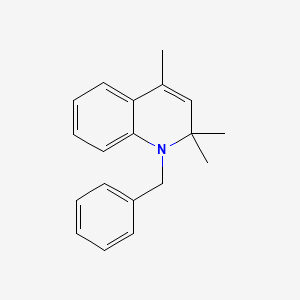


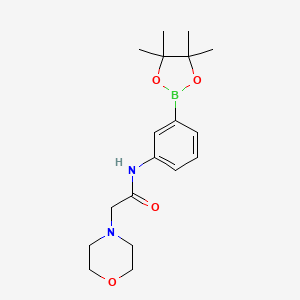
![7-chloro-2-methyl-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B3045385.png)
